molecular formula C9H16NO3P B5110166 4-ethylphenyl hydrogen methylphosphonate ammoniate

4-ethylphenyl hydrogen methylphosphonate ammoniate

Cat. No. B5110166
M. Wt: 217.20 g/mol
InChI Key: MCXCROGGEJYDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethylphenyl hydrogen methylphosphonate ammoniate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of organophosphorus compounds, which have been extensively studied for their biological and chemical properties.

Mechanism of Action

4-ethylphenyl hydrogen methylphosphonate ammoniate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethylphenyl hydrogen methylphosphonate ammoniate are primarily related to its ability to inhibit the activity of acetylcholinesterase. This can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. In severe cases, it can lead to paralysis and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethylphenyl hydrogen methylphosphonate ammoniate in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the main limitations of using this compound is its toxicity, which means that it must be handled with care and appropriate safety measures must be taken.

Future Directions

There are several future directions for research on 4-ethylphenyl hydrogen methylphosphonate ammoniate. One area of interest is the development of new organophosphorus compounds that have improved properties for various applications, such as catalysis, materials science, and drug discovery. Another area of interest is the development of new antidotes for organophosphate poisoning, which could potentially save many lives in the event of a chemical attack or accidental exposure. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-ethylphenyl hydrogen methylphosphonate ammoniate, which could lead to new insights into the role of acetylcholinesterase in various biological processes.

Synthesis Methods

The synthesis of 4-ethylphenyl hydrogen methylphosphonate ammoniate is a multistep process that involves the reaction of 4-ethylphenol with phosphorus oxychloride to form 4-ethylphenyl methylphosphonate. This intermediate is then reacted with hydrogen chloride to form 4-ethylphenyl hydrogen methylphosphonate. Finally, the reaction of 4-ethylphenyl hydrogen methylphosphonate with ammonium hydroxide produces 4-ethylphenyl hydrogen methylphosphonate ammoniate.

Scientific Research Applications

4-ethylphenyl hydrogen methylphosphonate ammoniate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. In medicine, this compound has been studied for its potential use as an antidote for organophosphate poisoning. In materials science, this compound has been used as a precursor for the synthesis of various organophosphorus compounds, which have been extensively studied for their potential applications in catalysis, materials science, and drug discovery.

properties

IUPAC Name

azanium;(4-ethylphenoxy)-methylphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13O3P.H3N/c1-3-8-4-6-9(7-5-8)12-13(2,10)11;/h4-7H,3H2,1-2H3,(H,10,11);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXCROGGEJYDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OP(=O)(C)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azanium;(4-ethylphenoxy)-methylphosphinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.